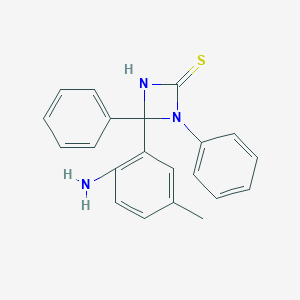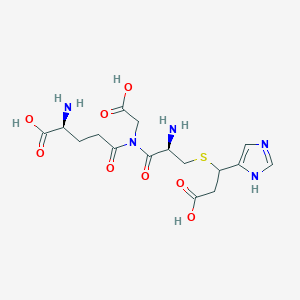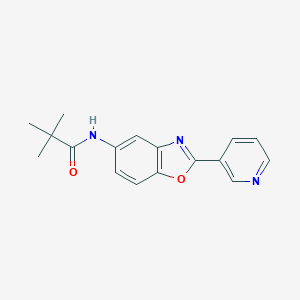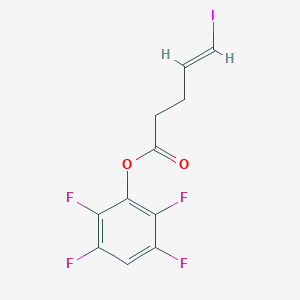
5-chloro-N-(3-pyridinyl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(3-pyridinyl)-1-naphthamide, also known as CPN, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CPN is a small molecule that belongs to the class of naphthamide derivatives, which are known for their diverse biological activities. In
作用機序
The mechanism of action of 5-chloro-N-(3-pyridinyl)-1-naphthamide is not fully understood, but studies have suggested that it targets specific signaling pathways that are involved in cell growth and survival. 5-chloro-N-(3-pyridinyl)-1-naphthamide has been shown to inhibit the activity of certain enzymes that are essential for cancer cell survival, leading to apoptosis. 5-chloro-N-(3-pyridinyl)-1-naphthamide also modulates the expression of certain genes that are involved in inflammation, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
5-chloro-N-(3-pyridinyl)-1-naphthamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 5-chloro-N-(3-pyridinyl)-1-naphthamide inhibits the growth of cancer cells by inducing apoptosis. 5-chloro-N-(3-pyridinyl)-1-naphthamide has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In vivo studies have demonstrated that 5-chloro-N-(3-pyridinyl)-1-naphthamide has a low toxicity profile and is well-tolerated, making it a potential candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of using 5-chloro-N-(3-pyridinyl)-1-naphthamide in lab experiments is its high purity and yield, which makes it a reliable compound for scientific research. 5-chloro-N-(3-pyridinyl)-1-naphthamide has also been shown to have low toxicity and is well-tolerated in vivo, making it a suitable candidate for further development. However, one of the limitations of using 5-chloro-N-(3-pyridinyl)-1-naphthamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of 5-chloro-N-(3-pyridinyl)-1-naphthamide. One potential direction is to further investigate its anti-cancer properties and its potential use as a chemotherapeutic agent. Another potential direction is to explore its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-chloro-N-(3-pyridinyl)-1-naphthamide and its potential side effects. Overall, 5-chloro-N-(3-pyridinyl)-1-naphthamide has shown promising results in scientific research and has the potential to be developed into a therapeutic agent for various diseases.
合成法
5-chloro-N-(3-pyridinyl)-1-naphthamide can be synthesized through a multi-step process that involves the reaction of 5-chloro-1-naphthol with 3-pyridinecarboxylic acid, followed by the addition of thionyl chloride and triethylamine. The resulting product is purified through column chromatography to obtain 5-chloro-N-(3-pyridinyl)-1-naphthamide in its pure form. The synthesis of 5-chloro-N-(3-pyridinyl)-1-naphthamide has been optimized to yield high purity and yield, making it a suitable compound for scientific research.
科学的研究の応用
5-chloro-N-(3-pyridinyl)-1-naphthamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of 5-chloro-N-(3-pyridinyl)-1-naphthamide is its ability to inhibit the growth of cancer cells. Studies have shown that 5-chloro-N-(3-pyridinyl)-1-naphthamide induces apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways. 5-chloro-N-(3-pyridinyl)-1-naphthamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
製品名 |
5-chloro-N-(3-pyridinyl)-1-naphthamide |
|---|---|
分子式 |
C16H11ClN2O |
分子量 |
282.72 g/mol |
IUPAC名 |
5-chloro-N-pyridin-3-ylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C16H11ClN2O/c17-15-8-2-5-12-13(15)6-1-7-14(12)16(20)19-11-4-3-9-18-10-11/h1-10H,(H,19,20) |
InChIキー |
OEZYIHDTUHYUFF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)NC3=CN=CC=C3 |
正規SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)NC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B236119.png)
![5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B236120.png)

![N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236124.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B236129.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236146.png)
![6-[(14b-Formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B236150.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B236155.png)


![2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide](/img/structure/B236162.png)


